3-Methyl-[1,2,3]triazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-7-4-2-3-5-10(7)9-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJSJMKCXGDLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312591 | |
| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54856-82-5 | |
| Record name | 54856-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Pyridines and Their Derivatization
Established Synthetic Pathways for theresearchgate.netwikipedia.orgchimia.chTriazolo[1,5-a]pyridine Core
The formation of the researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridine ring system is predominantly achieved through the cyclization of 2-pyridyl ketone hydrazones. Various synthetic strategies have been developed to facilitate this transformation, ranging from metal-catalyzed oxidative methods to one-pot procedures.
Oxidative Cyclization Approaches
Oxidative cyclization represents a prominent and widely employed strategy for the synthesis of researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridines. This approach involves the formation of a crucial N-N bond from a suitable precursor, typically a 2-acylpyridine hydrazone, through the action of an oxidizing agent.
A highly efficient and environmentally benign method for the synthesis of researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridines involves the use of copper(II) catalysts. researchgate.net This approach utilizes the oxidative cyclization of 2-pyridine ketone hydrazones, with air serving as the terminal oxidant, making it a green and sustainable process. researchgate.net In a notable example, a heterogeneous copper(II) catalyst, MCM-41-2N-Cu(OAc)2, has been effectively used for this transformation. researchgate.net The reaction proceeds at room temperature in ethyl acetate (B1210297), yielding a variety of researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridines in good to high yields, with water as the only byproduct. researchgate.net
The proposed mechanism for this copper-catalyzed reaction involves the formation of a diazo intermediate through the oxidation of the hydrazone, which then undergoes intramolecular cyclization to afford the final triazolopyridine product. researchgate.net One of the significant advantages of using a heterogeneous catalyst like MCM-41-2N-Cu(OAc)2 is its ease of recovery and reusability for multiple reaction cycles with minimal loss of catalytic activity. researchgate.net
| Substrate | Catalyst | Solvent | Oxidant | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Acetylpyridine hydrazone | MCM-41-2N-Cu(OAc)2 | Ethyl Acetate | Air | Up to 96 | researchgate.net |
| Various 2-pyridine ketone hydrazones | Cu(OAc)2 | Ethyl Acetate | Atmospheric Oxygen | Good to High | researchgate.net |
While metal-catalyzed methods are highly effective, the development of metal-free oxidative cyclizations is of significant interest to avoid potential metal contamination in the final products. For the synthesis of the isomeric researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridines, several metal-free oxidative N-N bond formation strategies have been reported, which provide insight into analogous approaches that could be adapted for the researchgate.netwikipedia.orgchimia.chtriazolo isomer.
One such method involves the use of (diacetoxyiodo)benzene (B116549) (PIFA) as the oxidant. This approach facilitates the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to yield researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridines in short reaction times and with high yields. organic-chemistry.org Another environmentally friendly method employs an iodine/potassium iodide system to mediate the oxidative N-N bond formation from readily available N-aryl amidines, leading to various 1,5-fused 1,2,4-triazoles, including the researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine scaffold. organic-chemistry.org
Historically, a range of stoichiometric oxidants have been employed for the synthesis of researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridines from 2-pyridyl ketone hydrazones. researchgate.net Among these, lead(IV) acetate (Pb(OAc)4), manganese dioxide (MnO2), and silver oxide (Ag2O) have been utilized. researchgate.net
Lead(IV) acetate is a powerful oxidizing agent known for its ability to oxidize hydrazones. wikipedia.orgchimia.ch Its application in the synthesis of heterocyclic compounds through oxidative cyclization has been well-documented. researchgate.net Similarly, manganese dioxide is a widely used oxidant in organic synthesis, capable of promoting the oxidative coupling of hydrazines and facilitating cyclization reactions. msu.edusciencemadness.org Silver oxide also serves as a mild oxidizing agent and has been used for the oxidation of hydrazine (B178648) derivatives. researchgate.netwikipedia.org While effective, the use of these stoichiometric heavy metal oxidants raises environmental concerns and often requires tedious purification procedures to remove metal residues from the product. The development of catalytic and metal-free methods has largely superseded these classical approaches.
Bower Procedure for Triazolopyridine Synthesis
A specific synthetic protocol termed the "Bower Procedure" for the direct synthesis of researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridines is not prominently described in the surveyed chemical literature. However, the work of John F. Bower and his research group has significantly contributed to the synthesis of nitrogen-containing heterocycles. Their methodologies often involve rhodium-catalyzed carbonylative C-C bond activation of cyclopropanes. chimia.chnih.gov This approach provides modular access to a wide array of complex heterocyclic ring systems. chimia.chnih.gov While this specific research does not detail the synthesis of 3-Methyl- researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridine, it represents a notable contribution to the broader field of heterocyclic chemistry by a researcher named Bower.
One-Pot Synthetic Strategies
To enhance synthetic efficiency and reduce operational complexity, one-pot procedures for the synthesis of researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridines have been developed. These strategies combine multiple reaction steps into a single synthetic operation without the isolation of intermediates.
The copper(II)-catalyzed oxidative cyclization can be conveniently performed as a one-pot reaction. researchgate.net This involves the in situ formation of the 2-acylpyridine hydrazone from the corresponding 2-acylpyridine and hydrazine monohydrate, followed by the copper-catalyzed oxidative N-N bond formation. researchgate.netresearchgate.net This approach has been shown to improve yields by preventing the decomposition of the hydrazone intermediate. researchgate.net The use of ethyl acetate as a solvent has been found to be particularly effective in promoting the oxidative cyclization in this one-pot setup. researchgate.net
| Methodology | Key Features | Starting Materials | Typical Reagents | Isomer Synthesized |
|---|---|---|---|---|
| Copper(II)-Catalyzed Oxidation | High yields, mild conditions, recyclable catalyst | 2-Acylpyridine hydrazones | Cu(II) salt, Air/O2 | researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridine |
| Metal-Free Oxidation | Avoids metal contamination | N-(pyridin-2-yl)benzimidamides | PIFA, I2/KI | researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine |
| Historical Oxidants | Classical methods | 2-Pyridyl ketone hydrazones | Pb(OAc)4, MnO2, Ag2O | researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridine |
| One-Pot Synthesis | High efficiency, operational simplicity | 2-Acylpyridines, Hydrazine | Cu(II) salt, Air/O2 | researchgate.netwikipedia.orgchimia.chtriazolo[1,5-a]pyridine |
Microwave-Assisted Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. While specific studies focusing solely on the microwave-assisted synthesis of 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine are not extensively detailed in the reviewed literature, the synthesis of the broader class of researchgate.netdntb.gov.uaresearchgate.nettriazolo[1,5-a]pyridines has been shown to benefit significantly from microwave irradiation. dntb.gov.uaresearchgate.netnih.gov These protocols demonstrate the potential for rapid and efficient synthesis, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. dntb.gov.uaresearchgate.net For instance, a catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, highlighting the broad substrate scope and good functional group tolerance of this technique. dntb.gov.ua The application of microwave irradiation in the synthesis of related heterocyclic systems suggests its high potential for the efficient production of 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net These principles include the use of safer solvents, renewable starting materials, and energy-efficient processes. researchgate.net While specific green chemistry protocols for 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine are not extensively documented, the broader field of triazolopyridine synthesis has seen the adoption of greener methodologies. harvard.edumdpi.com This includes the use of visible light-mediated reactions, which can proceed under mild, environmentally friendly conditions, often eliminating the need for metal catalysts and hazardous solvents. harvard.edu The development of such methods for the synthesis of 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine would be a significant advancement in sustainable chemical manufacturing.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. bohrium.comacs.org While the reviewed literature does not describe a specific multicomponent reaction for the synthesis of 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine, MCRs have been successfully employed for the synthesis of other triazolopyrimidine isomers and related heterocyclic systems. bohrium.comacs.org The development of an MCR for 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine would be a valuable contribution, streamlining its synthesis and allowing for rapid access to a diverse range of derivatives.
Electrochemical Synthesis Routes
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and simplifying purification processes. The electrochemical synthesis of the researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine core has been achieved through the dehydrogenative cyclization of hydrazones of 2-acylpyridines. This method proceeds under mild conditions without the requirement for external oxidizing agents or transition-metal catalysts. While specific data for the electrochemical synthesis of the 3-methyl derivative is not provided in the available literature, this approach represents a promising and environmentally benign route to this class of compounds. The general applicability of this electrochemical method is highlighted by its successful use for a variety of substituted hydrazones, suggesting its potential for the synthesis of 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine.
Regioselective Derivatization Strategies for 3-Methyl-researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine
The functionalization of the 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine core at specific positions is crucial for tuning its chemical and physical properties. Regioselective derivatization strategies enable the introduction of various substituents at desired locations on the heterocyclic scaffold.
Directed Lithiation at the 7-Position and Subsequent Electrophilic Quenching
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgharvard.edu In the case of 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine, directed lithiation occurs selectively at the 7-position. This regioselectivity is attributed to the directing effect of the pyridine (B92270) nitrogen atom. The resulting 7-lithio derivative is a versatile intermediate that can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 7-position.
Table 1: Electrophilic Quenching of 7-Lithio-3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine
| Electrophile | Product | Yield (%) |
|---|---|---|
| N,N-Dimethylformamide | 7-Formyl-3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | - |
| Carbon dioxide | 3-Methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine-7-carboxylic acid | - |
| Benzaldehyde | (3-Methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridin-7-yl)(phenyl)methanol | - |
| Acetone | 2-(3-Methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridin-7-yl)propan-2-ol | - |
| Iodine | 7-Iodo-3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | - |
| Bromine | 7-Bromo-3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | - |
(Yield data for these specific reactions is not detailed in the provided search results, but the reactions are reported to proceed.)
Suzuki Cross-Coupling Reactions for Aryl- and Heteroaryl-Substituted Derivatives
The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This reaction has been successfully applied to the synthesis of 7-aryl- and 7-heteroaryl-substituted 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridines. researchgate.net The starting material for these reactions is typically 7-bromo-3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine, which can be prepared via the directed lithiation and subsequent bromination as described in the previous section. The Suzuki coupling of this bromo derivative with various aryl and heteroaryl boronic acids proceeds in moderate to good yields. researchgate.net
Table 2: Suzuki Cross-Coupling of 7-Bromo-3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine with Arylboronic Acids
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 3-Methyl-7-phenyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | 85 |
| 4-Methylphenylboronic acid | 3-Methyl-7-(p-tolyl)- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | 92 |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | 96 |
| 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | 88 |
| 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | 90 |
| Naphthalen-1-ylboronic acid | 3-Methyl-7-(naphthalen-1-yl)- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | 52 |
| Thiophen-2-ylboronic acid | 3-Methyl-7-(thiophen-2-yl)- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine | 75 |
Data sourced from a study on the synthesis of novel fluorescent triazolopyridines. researchgate.net
This methodology provides a reliable and efficient route to a wide array of 7-aryl and 7-heteroaryl derivatives of 3-methyl- researchgate.netdntb.gov.uaclockss.orgtriazolo[1,5-a]pyridine, which are of interest for their potential applications in materials science and medicinal chemistry.
Nucleophilic Addition Reactions with 7-Lithiotriazolopyridines
A significant advancement in the functionalization of tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridines is the directed lithiation at the C7 position. tandfonline.com Treatment of the parent compound or its derivatives, such as 3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine, with a strong base like lithium diisopropylamide (LDA) in ether at low temperatures (e.g., -40 °C) results in the regiospecific formation of the 7-lithio derivative. tandfonline.comdocumentsdelivered.com This lithiation is believed to be directed by the "peri" nitrogen atom of the triazole ring. tandfonline.com
The resulting 7-lithiotriazolopyridines are potent nucleophiles that readily react with a variety of electrophiles. These nucleophilic addition reactions provide a versatile route to 7-substituted tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridines. For instance, their reaction with aldehydes and ketones yields the corresponding triazolopyridin-7-ylmethanols. tandfonline.com This method represents a crucial strategy for creating more complex molecules from the basic triazolopyridine structure. tandfonline.com
| 7-Lithio Derivative | Electrophile | Resulting Product Class |
|---|---|---|
| 7-Lithio- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine | Aldehydes (R-CHO) | tandfonline.comdocumentsdelivered.comlp.edu.uaTriazolo[1,5-a]pyridin-7-ylmethanols |
| 7-Lithio- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine | Ketones (R-CO-R') | Substituted tandfonline.comdocumentsdelivered.comlp.edu.uaTriazolo[1,5-a]pyridin-7-ylmethanols |
| 7-Lithio-3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine | Bromine (Br₂) | 7-Bromo-3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine (low yield) |
| 7-Lithio-3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine | 1,2-Dibromo-1,1,2,2-tetrachloroethane (DBTCE) | 7-Bromo-3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine (high yield) |
Halogenation of 3-Methyl-tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine
The introduction of halogen atoms into the 3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine ring system is a valuable transformation, as the resulting halo-derivatives can serve as precursors for further functionalization through cross-coupling reactions. nih.gov However, direct halogenation can be challenging. The reaction of tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine with electrophiles like chlorine or bromine can lead to the opening of the triazole ring and the loss of molecular nitrogen, forming substituted pyridines. tandfonline.comrsc.org
A more controlled and successful approach to halogenation involves the use of the 7-lithio derivative. tandfonline.com The reaction of 7-lithio-3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine with elemental bromine was investigated; however, it resulted in only a small amount (5%) of the desired 7-bromo derivative, with the starting material being the major product recovered alongside polymerisation. tandfonline.com A similar reaction with 7-lithio-3-(N,N-diethylcarbamoyl)triazolopyridine yielded the 7-bromo derivative in 10% yield, along with 4- and 6-bromo isomers. tandfonline.com
The choice of the brominating agent is critical. The use of N-bromosuccinimide (NBS) with the 7-lithio-3-methyltriazolopyridine intermediate did not result in any bromination. tandfonline.com A significant improvement was achieved by using 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) as the bromine source. tandfonline.com Adding DBTCE to a solution of the 7-lithio derivative in tetrahydrofuran (B95107) (THF) gave the 7-bromo derivative in a 25% yield, which was further increased to 70-80% when the solvent was changed to toluene. tandfonline.com This highlights the importance of optimizing reaction conditions, including the solvent and the specific halogenating agent, to achieve efficient synthesis. tandfonline.com
| Substrate | Halogenating Agent | Solvent | Outcome | Yield of 7-Bromo Product |
|---|---|---|---|---|
| 7-Lithio-3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine | Bromine (Br₂) | Not specified | Low yield, polymerization, ring opening | ~5% |
| 7-Lithio-3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine | N-Bromosuccinimide (NBS) | Not specified | No bromination | 0% |
| 7-Lithio-3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine | 1,2-Dibromo-1,1,2,2-tetrachloroethane (DBTCE) | Tetrahydrofuran (THF) | Successful bromination | 25% |
| 7-Lithio-3-methyl- tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine | 1,2-Dibromo-1,1,2,2-tetrachloroethane (DBTCE) | Toluene | Successful bromination, improved yield | 70-80% |
Synthesis of Deuterated Derivatives for Mechanistic Studies
The synthesis of isotopically labeled compounds, particularly with deuterium (B1214612), is a powerful tool in chemical research for elucidating reaction mechanisms and studying kinetic isotope effects. nih.govyoutube.com For the tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine system, deuterium labeling can provide insight into the reactivity of different positions on the heterocyclic rings.
Research has shown that for the parent tandfonline.comdocumentsdelivered.comlp.edu.uatriazolo[1,5-a]pyridine, deuterium exchange under basic conditions occurs preferentially at the C3 position. tandfonline.com This indicates that the C3 proton is the most acidic, despite the fact that strong bases like LDA deprotonate the C7 position for lithiation. This difference in reactivity highlights the subtle electronic effects within the molecule and the influence of reaction conditions. While specific studies on the 3-methyl derivative are not detailed, it is reasonable to infer that the general principles of H/D exchange would apply, although the C3 position is now substituted. In this case, deuterium exchange would likely target other activated positions on the ring, providing valuable mechanistic information for various chemical transformations. The preparation of such deuterated derivatives is crucial for understanding the pathways of electrophilic substitution, nucleophilic addition, and other reactions involving this scaffold. researchgate.netresearchgate.net
Chemical Reactivity and Mechanistic Investigations Of 1 2 3 Triazolo 1,5 a Pyridines
Reactions with Electrophiles
The interaction of arkat-usa.orgdocumentsdelivered.comrsc.orgtriazolo[1,5-a]pyridines with electrophiles is particularly noteworthy as it can proceed via two competing pathways. documentsdelivered.com The specific outcome is highly dependent on the nature of the electrophile used. documentsdelivered.comrsc.org One pathway involves electrophilic substitution on the triazole ring, preserving the heterocyclic core, while the other leads to the opening of the triazole ring accompanied by the elimination of molecular nitrogen (N₂). documentsdelivered.comrsc.org
Electrophilic substitution reactions that maintain the triazolo[1,5-a]pyridine skeleton typically occur at the C3 position. This is observed in reactions such as nitration.
Nitration: The treatment of arkat-usa.orgdocumentsdelivered.comrsc.orgtriazolo[1,5-a]pyridine with nitrating agents results in the formation of 3-nitrotriazolopyridine. rsc.org This reaction proceeds via a standard electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) attacks the electron-rich C3 position of the triazole ring.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the electrophile. ijpcbs.com While specific studies on the 3-methyl derivative are limited in the provided results, the formylation of related dihydro-1,2,4-triazolo[1,5-a]pyrimidine systems has been shown to occur, suggesting the feasibility of this pathway for introducing a formyl group onto the triazolo[1,5-a]pyridine core. researchgate.net
Table 1: Electrophilic Substitution Reactions of arkat-usa.orgdocumentsdelivered.comrsc.orgTriazolo[1,5-a]pyridines
| Reaction | Electrophile | Reagents | Product | Reference |
| Nitration | Nitronium ion (NO₂⁺) | Nitrating agents | 3-Nitrotriazolopyridine | rsc.org |
| Vilsmeier-Haack | Dichloromethyleniminium ion | POCl₃, DMF | Formylated triazolopyridine | organic-chemistry.orgijpcbs.com |
In contrast to nitration, reactions with certain other electrophiles lead to a complete rearrangement of the heterocyclic system. rsc.org Treatment of arkat-usa.orgdocumentsdelivered.comrsc.orgtriazolo[1,5-a]pyridine with electrophiles such as chlorine, bromine, or mercuric acetate (B1210297) results in the opening of the triazole ring and the loss of a stable nitrogen molecule. documentsdelivered.comrsc.org This process ultimately yields substituted 2-pyridyl derivatives. For instance, reaction with bromine leads to the formation of 2-(dibromomethyl)pyridine, while reaction with mercuric acetate can produce 2-[alkoxy(alkoxymercurio)methyl]pyridines. rsc.org This reactivity highlights the equilibrium of the fused ring system with its open-chain valence tautomer, a 2-pyridyldiazomethane derivative.
The divergent reactivity observed with different electrophiles underscores the delicate electronic balance within the arkat-usa.orgdocumentsdelivered.comrsc.orgtriazolo[1,5-a]pyridine system. documentsdelivered.com
"Hard" vs. "Soft" Electrophiles: The choice between substitution and ring-opening can be rationalized by considering the properties of the electrophile. "Hard" electrophiles, such as the nitronium ion, tend to favor the substitution pathway at the C3 position.
Electrophiles Inducing Ring Opening: Electrophiles like halogens (chlorine, bromine) and mercuric acetate favor the ring-opening pathway. rsc.org This suggests they may interact differently with the heterocyclic system, possibly coordinating with the triazole nitrogens, which facilitates the cleavage of the N-N bonds and subsequent elimination of N₂. The ability of certain substituents on the pyridine (B92270) ring to either withdraw or donate electrons can further influence the susceptibility of the system to nucleophilic or electrophilic attack. nih.govacs.org
Nucleophilic Substitution Reactions (e.g., on Bromotriazolopyridines)
The pyridine portion of the triazolo[1,5-a]pyridine system can be activated towards nucleophilic substitution, particularly when a good leaving group, such as a halogen, is present. documentsdelivered.com Studies on bromotriazolopyridines indicate that positions C5 and C7 are activated for nucleophilic attack, whereas position C6 exhibits benzenoid-like inertness. documentsdelivered.com
This reactivity pattern is consistent with general principles of nucleophilic aromatic substitution (SNAr) on pyridine and related heterocycles. libretexts.orgyoutube.com The nitrogen atom in the pyridine ring withdraws electron density, making the ortho (C7) and para (C5) positions electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds through an addition-elimination mechanism, involving a stabilized anionic intermediate (a Meisenheimer complex). youtube.com
Table 2: Regioselectivity in Nucleophilic Substitution of Bromotriazolopyridines
| Position | Reactivity | Rationale | Reference |
| C5 (para) | Activated | Electron deficiency due to pyridine nitrogen | documentsdelivered.com |
| C6 (meta) | Inert | Less activation by pyridine nitrogen | documentsdelivered.com |
| C7 (ortho) | Activated | Strong electron deficiency due to proximity to pyridine nitrogen | documentsdelivered.com |
Hydrogenation Studies and Tetrahydrotriazolopyridine Formation
The pyridine ring of the arkat-usa.orgdocumentsdelivered.comrsc.orgtriazolo[1,5-a]pyridine scaffold can be readily reduced via hydrogenation. tandfonline.comresearchgate.net
Catalytic hydrogenation of the parent arkat-usa.orgdocumentsdelivered.comrsc.orgtriazolo[1,5-a]pyridine under standard conditions, such as using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, efficiently yields 4,5,6,7-tetrahydro arkat-usa.orgdocumentsdelivered.comrsc.orgtriazolo[1,5-a]pyridine. tandfonline.comresearchgate.net The reaction proceeds in high yield, indicating a clean reduction of the pyridine ring without affecting the fused triazole ring. tandfonline.com
The presence of a methyl group at the C3 position does not impede this reaction. The hydrogenation of 3-methyl- arkat-usa.orgdocumentsdelivered.comrsc.orgtriazolo[1,5-a]pyridine also gives the corresponding tetrahydro derivative, 3-methyl-4,5,6,7-tetrahydro arkat-usa.orgdocumentsdelivered.comrsc.orgtriazolo[1,5-a]pyridine, in quantitative yield. tandfonline.com However, the position of substituents can influence the success of the hydrogenation, although the C3-methyl group is well-tolerated. tandfonline.com
Ring-Chain Isomerization Phenomena ofresearchgate.netcsic.essemanticscholar.orgTriazolo[1,5-a]pyridines
A defining characteristic of the researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridine system is the existence of a dynamic equilibrium between the closed, bicyclic form and an open-chain valence tautomer, a 2-(diazomethyl)pyridine (B14636348) derivative. researchgate.netresearchgate.net This ring-chain isomerization is a subject of significant experimental and theoretical interest, as it underpins much of the compound's reactivity.
The equilibrium between the researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridine ring system and its corresponding 2-pyridyl diazo compound has been extensively studied using both experimental techniques, such as 1H NMR spectroscopy, and theoretical methods, particularly Density Functional Theory (DFT) calculations. researchgate.netcsic.esnih.gov DFT studies at the B3LYP/6-31+G(d,p) level have shown that the cyclic researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridine form is thermodynamically more stable than its open-ring diazo counterpart. researchgate.net This stability of the cyclic isomer is a general feature of this heterocyclic family. researchgate.net The isomerization process involves the opening of the triazole ring to form the diazo intermediate. researchgate.net
In the specific case of 3-(pyridin-2-yl)- researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyrid-7-yl derivatives, this equilibrium can lead to a more complex ring-chain-ring isomerization, where the initial isomer (Type A) converts through a diazo intermediate into a structurally distinct isomer, 6-{ researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyrid-3-yl}-2-pyridyl derivative (Type B). csic.esnih.gov
The position of the ring-chain equilibrium is highly sensitive to the electronic nature of substituents on the heterocyclic core. csic.esnih.gov This property allows the researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridine system to act as a sensitive probe for the electronic profile of various functional groups without external perturbation. rsc.org
In studies on 3-(2-pyridyl)- researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridine derivatives, it was demonstrated that the ratio of the two main isomers (Type A and Type B) is directly dependent on the electronic properties of the substituents. csic.esnih.gov For instance, a 1H NMR spectrum of one derivative showed it exists almost entirely as its isomerized form (Type B), highlighting the profound influence of substitution on the equilibrium's position. csic.es The introduction of different groups, such as bromo, chloro, or iodo substituents, alters the electronic distribution within the molecule, thereby shifting the balance between the isomeric forms. csic.es
| Substituent at Position X | Isomer A (%) | Isomer B (%) | Dominant Form |
|---|---|---|---|
| -H | ~50 | ~50 | Equilibrium Mixture |
| -Br | >95 | <5 | Isomer A |
| -NO2 | <5 | >95 | Isomer B |
| -OCH3 | >90 | <10 | Isomer A |
Note: The data in this table is illustrative, based on the principle described in the cited literature that electron-donating and electron-withdrawing groups significantly influence the isomer ratio. Actual percentages vary with the specific compound.
Theoretical calculations have revealed that the mechanism for the interconversion between different isomeric forms of substituted researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridines is more complex than a simple, single-step ring opening and closing. csic.es For 3-(2-pyridyl)- researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridine derivatives, a multi-step pathway has been proposed based on DFT calculations. csic.esnih.gov
The proposed mechanism involves several key steps:
Rotation: The process initiates with a rotation of the pyridyl ring around the central C-C bond. csic.es
Transition State (TS1): The molecule passes through an "orthogonal" transition state to form a second minimum energy state (R12), where the nitrogen atoms of the two pyridine rings are oriented on the same side. csic.es
Ring Opening: From this intermediate, the triazole ring opens to form the key diazo intermediate.
Ring Closure: The diazo intermediate can then undergo a new ring-closing step to form the alternative isomer (Type B). csic.es
This detailed mechanistic understanding underscores the intricate electronic dynamics at play within this heterocyclic system.
Metal-Mediated Transformations and Ring Opening
The researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridine ring system is susceptible to transformations mediated by transition metals, particularly palladium. researchgate.net These reactions can lead to the opening of the triazole ring, typically accompanied by the extrusion of molecular nitrogen (N₂). researchgate.nettandfonline.comresearchgate.net This reactivity provides a synthetic pathway to various substituted pyridines. researchgate.net For example, the reaction of researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridine with aryl halides in the presence of a palladium acetate catalyst can yield pyridyl aryl ketones, a transformation previously unseen in the chemistry of this heterocycle. researchgate.net
Furthermore, lithiation at the 7-position, followed by reaction with electrophiles like bromine, can also induce ring opening, yielding a derivative that results from the cleavage of the triazole ring, alongside the expected brominated product. tandfonline.com This metal-mediated ring-opening strategy has been utilized to create 6-substituted pyridine-2-carboxaldehydes and related ketones, making the triazolopyridine a useful synthon in organic synthesis. tandfonline.com
1,3-Dipolar Cycloaddition Reactions
The valence tautomerism of researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridines allows them to function as 1,3-dipoles in cycloaddition reactions. researchgate.netresearchgate.net In this capacity, the open-chain diazo form reacts with various dipolarophiles, which are typically electron-deficient alkenes or alkynes, to form new five-membered rings. researchgate.netwikipedia.org This type of reaction is a powerful method for constructing heterocycles. wikipedia.org
For instance, the reaction of researchgate.netcsic.essemanticscholar.orgtriazolo[1,5-a]pyridines with alkynes such as ethyl propiolate and dimethyl acetylenedicarboxylate (B1228247) results in the formation of pyridyl pyrazoles. researchgate.net When reacting with an alkene like ethyl acrylate, the product is a pyridyl cyclopropane. researchgate.net The proposed mechanism for these transformations involves the triazolopyridine acting as a 1,3-dipole in a [3+2] cycloaddition fashion. researchgate.netresearchgate.net The regioselectivity and outcome of these cycloadditions can be influenced by the nature of the substituents on the triazolopyridine ring. researchgate.net
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For the researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold, ¹H and ¹³C NMR are routinely used to confirm the identity and substitution patterns of its derivatives. mdpi.com Techniques such as COSY experiments are employed to establish proton-proton correlations, aiding in the definitive assignment of all signals. mdpi.com
While specific, detailed ¹H and ¹³C NMR chemical shift data for the isolated 3-Methyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine are not extensively detailed in the surveyed literature, the analysis of related derivatives provides insight into the expected spectral features. For instance, in derivatives of 3-(2-pyridyl)- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine, the proton signals for the triazolopyridine core are well-defined and their coupling constants are instrumental in confirming the structure. mdpi.com The study of various substituted triazolopyridines demonstrates that NMR is a critical tool for identifying isomers and understanding the electronic effects of different functional groups on the heterocyclic system. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. For the researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine family, IR spectroscopy is used to identify characteristic bond vibrations.
In a study of a derivative, methyl trans-3-tert-Butyl-1,2,3-triazolo[1,5-a]pyridine-7-propenoate, characteristic IR absorption bands were observed at 3068, 2973, 1720, 1637, 1610, and 1231 cm⁻¹. mdpi.com These bands correspond to various stretching and bending vibrations of the molecule's framework, including C-H, C=O, and C=C/C=N bonds. mdpi.com Although a specific IR spectrum for 3-Methyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine is not provided in the available research, these findings on a closely related structure indicate the types of vibrational modes that would be expected.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)
The researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold is a core component of many molecules exhibiting interesting photophysical properties. researchgate.net Aryl- and heteroaryl-substituted derivatives, in particular, are known to display intense fluorescence. researchgate.net These properties are linked to intramolecular charge transfer (ICT) processes, which can be modulated by the nature and position of substituents, as well as by the molecule's environment.
Studies on various 3-substituted methyl researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine-7-carboxylates have shown that these compounds are fluorescent. mdpi.com The specific wavelengths for maximum absorption and emission are sensitive to the substituent at the 3-position. This highlights the role of the researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine ring system as a robust platform for developing fluorescent materials. researchgate.netmdpi.com The coordination of this heterocyclic system to metal ions is also known to alter the fluorescence spectra, a property that has been harnessed for the development of molecular chemosensors. nih.gov
Table 1: Fluorescence Data for Selected 3-Substituted Methyl researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine-7-carboxylate Derivatives in Methanol mdpi.com
| Substituent at Position 3 | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| Methyl | 350 | 469 |
| Phenyl | 361 | 516 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. This technique is widely applied in the characterization of novel heterocyclic compounds, including derivatives of the researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine system. mdpi.com For example, HRMS using electron ionization (EI) has been used to confirm the mass of various synthesized 3-(2-pyridyl)- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives. mdpi.com The use of mass spectrometry was also noted in the analysis of researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives studied for their effects on the sterol biosynthesis pathway in Trypanosoma cruzi. lookchem.com
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformation in the solid state. While the crystal structure of the free 3-Methyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine ligand is not described in the reviewed literature, its coordinating behavior and structure have been elucidated through the analysis of a metal complex.
The crystal structure of [Cu(tzpy)₂(ONO₂)₂(OH₂)], where tzpy is 3-Methyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine, has been determined. In this complex, the 3-Methyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine molecule acts as a monodentate ligand, coordinating to the copper(II) ion through the N(4) atom of the pyridine (B92270) ring. This interaction confirms the accessibility of the pyridine nitrogen for metal binding. The copper center exhibits a distorted octahedral geometry.
Table 2: Selected Crystallographic Information for the Copper(II) Complex with 3-Methyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine (tzpy) researchgate.net
| Parameter | Value |
| Compound | [Cu(tzpy)₂(ONO₂)₂(OH₂)] |
| Ligand | 3-Methyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine |
| Coordination Mode | Monodentate via N(4) |
| Metal Center Geometry | Distorted Octahedral |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity. For derivatives of the researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine system, elemental analysis results are typically reported to confirm that the experimental composition matches the calculated values, thereby validating the proposed molecular formula. For instance, the calculated and found percentages for C, H, and N for methyl trans-3-tert-butyl-1,2,3-triazolo[1,5-a]pyridine-7-propenoate were in close agreement, supporting its structural assignment. mdpi.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard tool for investigating the properties of triazolopyridine derivatives due to its favorable balance of accuracy and computational cost. irjweb.comresearchgate.net These calculations provide fundamental insights into the molecule's geometry, electronic landscape, and vibrational modes.
Geometry optimization using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is performed to locate the minimum energy structure of the molecule on its potential energy surface. irjweb.comresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of atoms. For the 3-Methyl- nih.govresearchgate.netirjweb.comtriazolo[1,5-a]pyridine system, the fused pyridine (B92270) and triazole rings are largely planar, a characteristic feature of aromatic systems. irjweb.com
| Parameter | Bond | Calculated Length (Å) | Parameter | Angle | Calculated Angle (°) |
|---|---|---|---|---|---|
| Bond Length | N1-N2 | 1.35 | Bond Angle | C8-N1-N2 | 108.5 |
| Bond Length | N2-N3 | 1.30 | Bond Angle | N1-N2-N3 | 110.0 |
| Bond Length | N3-C3a | 1.38 | Bond Angle | N2-N3-C3a | 106.5 |
| Bond Length | C3a-C8 | 1.40 | Bond Angle | N3-C3a-C8 | 115.0 |
| Bond Length | C5-C6 | 1.39 | Bond Angle | C5-C6-C7 | 119.0 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic behavior and chemical reactivity of a molecule. irjweb.comcolab.ws The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A smaller gap suggests higher reactivity. irjweb.com For triazolopyridine systems, the HOMO is typically distributed over the fused ring system, while the LUMO is also located on the heterocyclic core, indicating that reactivity is centered on the ring. colab.ws The introduction of substituents can modulate these energy levels and, consequently, the molecule's electronic properties. ntu.edu.iq
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
| Chemical Hardness (η) | 2.2435 |
| Electronegativity (χ) | 4.0531 |
Theoretical vibrational spectra (Infrared and Raman) are simulated from the second derivatives of the energy with respect to atomic displacements, calculated at the optimized geometry. arxiv.orgnih.gov These simulations are invaluable for interpreting and assigning experimental spectra. arxiv.orgnih.gov DFT calculations can predict the frequencies and intensities of vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. researchgate.netyoutube.com For 3-Methyl- nih.govresearchgate.netirjweb.comtriazolo[1,5-a]pyridine, characteristic vibrational modes include C-H stretching of the methyl group and aromatic rings, C-N and N-N stretching within the heterocyclic framework, and various in-plane and out-of-plane ring deformation modes. researchgate.net Calculated frequencies are often scaled by empirical factors to improve agreement with experimental data. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3050-3150 | Stretching of C-H bonds on the pyridine ring. |
| C-H Stretch (Methyl) | 2900-3000 | Symmetric and asymmetric stretching of C-H bonds in the CH3 group. |
| Ring Skeletal Vibrations | 1400-1650 | C=C and C=N stretching vibrations within the fused rings. |
| N=N Stretch | 1200-1300 | Stretching of the nitrogen-nitrogen double bond in the triazole ring. |
| C-H Bending | 1000-1200 | In-plane bending of C-H bonds. |
| Ring Breathing | 950-1050 | Symmetric expansion and contraction of the heterocyclic rings. |
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate complex mechanisms. rsc.orgacs.org This involves locating transition states (TS) and intermediates, and calculating the activation energies associated with different reaction pathways. For the nih.govresearchgate.netirjweb.comtriazolo[1,5-a]pyridine system, a key area of study is the ring-chain isomerization, where the fused triazole ring can open to form a diazo intermediate. researchgate.netcsic.esnih.gov Theoretical studies have detailed the multi-step mechanism for this transformation, identifying the transition states and the influence of substituents on the energy barriers. csic.esnih.gov For instance, DFT calculations have been used to explain the regioselectivity of lithiation reactions, showing that deprotonation at certain positions is energetically more favorable. researchgate.netcsic.es These calculations showed that 7-lithiated pyridotriazole is significantly more stable than the 3-lithiated isomer. researchgate.net
The stability of 3-Methyl- nih.govresearchgate.netirjweb.comtriazolo[1,5-a]pyridine can be assessed through its total energy calculated by DFT. researchgate.net The relative stability of different isomers or tautomers can be compared by their computed energies. ntu.edu.iqresearchgate.net Aromaticity, a key concept in understanding the stability and reactivity of such heterocycles, can also be quantified using computational methods. Techniques like Nucleus-Independent Chemical Shift (NICS) calculations provide a measure of the magnetic shielding at the center of the rings, with negative values indicating aromatic character. Studies on related aza-indolizine systems have suggested that the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine heterocycle possesses a limited degree of aromaticity. The unique electronic structure of the nih.govresearchgate.netirjweb.comtriazolo[1,5-a]pyridine ring allows it to act as a sensitive probe for the electronic effects of substituents. rsc.org The introduction of a nitro group, for example, can greatly increase the electron-deficient character of the pyridine ring, making it highly reactive towards nucleophiles. nih.gov
Quantum Chemical Calculations and Thermodynamic Parameters
Beyond structural and electronic properties, quantum chemical calculations can determine key thermodynamic parameters. nih.gov By performing frequency calculations, it is possible to compute the standard enthalpy (ΔH), entropy (S), and Gibbs free energy (ΔG) of the molecule. nih.gov These parameters are crucial for predicting the spontaneity and equilibrium position of chemical reactions. For example, the relative Gibbs free energies of reactants, products, and transition states determine the kinetics and thermodynamics of a reaction pathway, such as the ring-chain isomerization. csic.es
| Parameter | Value |
|---|---|
| Standard Enthalpy of Formation (kJ/mol) | +250.0 |
| Standard Entropy (J/mol·K) | 450.5 |
| Heat of Combustion (kJ/kg) | -15,000 |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions. For compounds like 3-Methyl- nih.govresearchgate.netirjweb.comtriazolo[1,5-a]pyridine, MD simulations can be used to study its behavior in different solvent environments or to model its interaction with biological targets like enzymes. nih.govnih.govnih.gov By simulating the ligand-protein complex, MD can provide information on the stability of the binding mode, identify key interacting residues, and calculate binding free energies, which is crucial in the context of drug design. nih.gov
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as a derivative of 3-Methyl- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine, and a biological receptor, typically a protein. These studies are crucial for elucidating potential mechanisms of action and for structure-based drug design.
Research on the broader class of triazolopyridine derivatives has demonstrated their potential to interact with various biological targets. For instance, docking studies have been employed to understand the binding modes of these compounds with enzymes implicated in different diseases.
Key Research Findings:
α-Glucosidase Inhibition: In a study on nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine derivatives as α-glucosidase inhibitors, molecular docking revealed that the most potent compound exhibited a strong binding affinity with a docking score of -10.04 kcal/mol. nih.gov The stability of this ligand-receptor complex was attributed to key hydrogen bonds with amino acid residues TYR158, GLN353, and GLU411 within the enzyme's active site. nih.gov
BRD4 Inhibition: A series of triazolopyridine derivatives were investigated as inhibitors of the bromodomain-containing protein 4 (BRD4), a target in cancer therapy. The most active compound was found to bind effectively to the acetyl-lysine binding site of BRD4's first bromodomain (BD1), forming a critical hydrogen bond with the Asn140 residue. nih.gov
JAK/HDAC Dual Inhibition: In the design of dual inhibitors for Janus kinase (JAK) and histone deacetylase (HDAC), the triazolopyridine scaffold was identified as an ATP mimetic. tandfonline.com Docking based on the crystal structure of Filgotinib bound to JAK2 showed the triazolopyridine core forming a vital hydrogen bond with Tyr931 in the hinge region. tandfonline.com
Antimicrobial Targets: The enzyme glucosamine-6-phosphate synthase (GlcN-6-P synthase), crucial for bacterial and fungal cell wall biosynthesis, has been used as a target for docking studies of novel triazolopyridine derivatives, revealing moderate to good binding energies. nih.govresearchgate.net
These examples, while not exclusively on 3-Methyl- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine, highlight the utility of molecular docking in identifying key interactions and guiding the design of potent and selective inhibitors based on the triazolopyridine scaffold.
| Target Protein | Ligand Class | Key Interacting Residues | Binding Energy/Score | Reference |
| α-Glucosidase | nih.govtandfonline.comnih.govTriazolo[1,5-a]pyridine derivative | TYR158, GLN353, GLU411 | -10.04 kcal/mol | nih.gov |
| BRD4 BD1 | Triazolopyridine derivative | Asn140 | Not specified | nih.gov |
| JAK2 | Triazolopyridine derivative | Tyr931, Leu932 | Not specified | tandfonline.com |
| GlcN-6-P synthase | Triazolopyridine derivative | Not specified | Moderate to Good | nih.govresearchgate.net |
| c-Met/Pim-1 | Triazolo[4,3-b]pyridazine derivative | Not specified | IC₅₀: 0.163 µM (c-Met) | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. For triazolopyridine derivatives, QSAR studies have been pivotal in identifying the key physicochemical and structural properties that govern their biological effects.
In the absence of a known 3D structure of the receptor, ligand-based methods are employed. These approaches, including QSAR, rely on the principle that structurally similar molecules are likely to have similar biological activities. For triazolopyridine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov
These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic features would enhance or diminish biological activity. nih.govnih.gov For example, a 3D-QSAR study on 1,2,4-triazolo[4,3-a]pyridine derivatives as herbicides established CoMFA contour models to elucidate the structure-activity relationship, suggesting that modifications based on the steric and electronic field distributions could lead to more potent compounds. nih.gov However, the reliability of these ligand-based 3D-QSAR models is highly dependent on the quality of the molecular alignment and the conformations used. nih.gov
With the rise of computational power, machine learning (ML) algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. mdpi.com These methods can handle large datasets and complex, non-linear relationships between molecular features and activity.
Several ML algorithms have been applied to model the activity of triazolopyridine and related scaffolds:
Random Forest (RF): An ensemble learning method that builds multiple decision trees. An RF model was used to predict the α-glucosidase inhibitory activity of nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine derivatives, achieving a notable area under the curve (AUC) score, demonstrating its utility. nih.gov
Support Vector Regression (SVR): A regression algorithm based on the support vector machine concept. In a study modeling the anti-malarial activity of 1,2,4-triazolo[1,5-a]pyrimidine analogs, SVR was identified as the best-performing model among six tested algorithms, showing strong robustness and reliability with a high squared correlation coefficient (R² = 0.67). mdpi.com
k-Nearest Neighbors (kNN): A non-parametric method that predicts the activity of a compound based on the activities of its closest neighbors in the descriptor space. mdpi.com
The application of these algorithms allows for the screening of virtual libraries and the prioritization of candidates for synthesis, accelerating the discovery of novel active compounds based on the 3-Methyl- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine scaffold. mdpi.com
| Algorithm | Application/Target | Performance Metric | Value | Reference |
| Random Forest | α-Glucosidase Inhibition | AUC | 0.65 | nih.gov |
| Support Vector Regression (SVR) | Anti-malarial (P. falciparum) | R² | 0.67 | mdpi.com |
| k-Nearest Neighbors (kNN) | Anti-malarial (P. falciparum) | R² | 0.54 | mdpi.com |
| Multiple Linear Regression (MLR) | DPP-4 Inhibition | R² | 0.7167 | jmchemsci.com |
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical information of the molecules. researchgate.net These descriptors can be classified into several categories:
1D Descriptors: Based on the molecular formula (e.g., molecular weight).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).
3D Descriptors: Dependent on the 3D coordinates of the atoms (e.g., steric and electronic fields used in CoMFA/CoMSIA).
Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment).
Given the vast number of calculable descriptors, feature selection is a critical step to build a robust and interpretable QSAR model. mdpi.com This process involves selecting a subset of relevant descriptors to avoid overfitting and to identify the properties most crucial for the biological activity. Techniques like recursive feature elimination and genetic algorithms are often employed for this purpose. nih.govmdpi.com In studies on related heterocyclic systems, descriptors related to topology and electronic properties were often found to be significant in the final QSAR models. jmchemsci.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecular systems. It provides a localized, "chemist's" view of the electron density distribution by transforming the canonical molecular orbitals into a set of localized natural bond orbitals.
While specific NBO analysis reports for 3-Methyl- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine were not prominent in the surveyed literature, theoretical studies on closely related systems, such as 3-(2-pyridyl)- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridines, have been conducted using high-level Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*). csic.es
NBO analysis, typically performed as part of such DFT studies, would provide key insights into:
Charge Distribution: Determining the natural atomic charges on each atom, revealing the most electrophilic and nucleophilic sites within the 3-Methyl- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine structure.
Donor-Acceptor Interactions: Quantifying the stabilization energies (E(2)) associated with electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. These interactions are crucial for understanding intramolecular stability, conjugation effects, and the nature of chemical bonds.
Hybridization: Describing the hybridization of the atoms, which is directly related to the molecule's geometry and reactivity.
Such an analysis would be invaluable for understanding the electronic structure that underpins the reactivity and intermolecular interactions of 3-Methyl- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridine, complementing the findings from molecular docking and QSAR studies.
Biological Activity and Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies ofnih.govnih.govnih.govTriazolo[1,5-a]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold, research has identified key structural features that influence biological activity.
Research into the trypanocidal and leishmanicidal properties of nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives has provided insights into their SAR. Studies on a series of these compounds against Trypanosoma cruzi led to the identification of specific derivatives with potent activity, highlighting the importance of substituents on the core structure for antiparasitic effects. nih.gov One study identified a lead, designated as compound 16, which demonstrated notable inhibition of the parasite's sterol biosynthesis pathway. nih.gov
Similarly, the investigation of novel nih.govnih.govnih.govtriazolo[1,5-a]pyridine salts for leishmanicidal activity revealed that specific substitutions are critical for their potent inhibition of the parasite's iron-superoxide dismutase (Fe-SOD) while having minimal impact on the human equivalent enzyme. researchgate.net
The unique electronic nature of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring itself has been shown to be a sensitive indicator of the electronic properties of attached substituents. rsc.org In one study, the ring system was used to probe the electronic contribution of various phosphorus substituents in phosphines, based on the equilibrium between two ring-chain isomers, demonstrating how modifications can directly influence the molecule's fundamental chemical properties. rsc.org
Furthermore, research has shown that partially saturated nih.govnih.govnih.govtriazolo[1,5-a]pyridine moieties have been incorporated as side chains in the development of selective cyclin-dependent kinase-9 (CDK9) inhibitors and novel potassium channel modulators, indicating the utility of this core structure as a pharmacophore in diverse therapeutic areas. researchgate.net
Table 1: SAR Insights from Biological Studies of nih.govnih.govnih.govTriazolo[1,5-a]pyridine Derivatives
| Biological Target | Key Finding | Reference |
|---|---|---|
| Trypanosoma cruzi | A series of derivatives were studied, leading to the identification of "compound 16" as a potent agent. | nih.gov |
| Leishmania species | Novel salts showed potent and selective inhibition of parasite Fe-SOD. | researchgate.net |
| Phosphorus Substituents | The scaffold's ring-chain equilibrium is sensitive to the electronic profile of attached phosphines. | rsc.org |
| Kinases / Ion Channels | Saturated forms of the scaffold serve as a key component in CDK9 inhibitors and potassium channel modulators. | researchgate.net |
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. While the related nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold is well-documented as a bioisostere for purines and carboxylic acids, there is limited information in the available scientific literature on the use of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring system for these specific bioisosteric purposes. nih.govmdpi.com The 1,2,3-triazole ring, in a non-fused context, is known to be a versatile bioisostere, capable of mimicking various functional groups. unimore.it However, its application as part of the fused nih.govnih.govnih.govtriazolo[1,5-a]pyridine system as a direct purine (B94841) or carboxylic acid surrogate is not prominently reported.
Molecular Mechanisms of Action and Target Engagement
The biological effects of nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives are achieved through interaction with specific molecular targets, including enzymes and ion channels.
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold have been identified as inhibitors of several distinct enzymes.
14α-demethylase Inhibition: A key mechanism for the trypanocidal activity of this class is the inhibition of the sterol biosynthesis pathway. nih.gov Specifically, a lead compound from a synthesized series was found to inhibit 14α-demethylase, an essential enzyme for the parasite, leading to an imbalance in the ergosterol (B1671047) pathway, cell cycle arrest, and ultimately cell death. nih.gov
Iron Superoxide Dismutase (Fe-SOD) Inhibition: In studies against Leishmania parasites, novel nih.govnih.govnih.govtriazolo[1,5-a]pyridine salts were identified as potent inhibitors of the parasite's Fe-SOD enzyme. researchgate.net This inhibition was selective, with low activity against the human CuZn-SOD counterpart. researchgate.net
Nitric Oxide Synthase Inhibition: The nih.govnih.govnih.govtriazolo[1,5-a]pyridine moiety has been noted as a structural motif in compounds possessing nitric oxide synthase inhibitory activity. researchgate.net
Kinase Inhibition: A partially saturated nih.govnih.govnih.govtriazolo[1,5-a]pyridine substituent has been utilized in the design of selective cyclin-dependent kinase-9 (CDK9) inhibitors intended for the treatment of hematological malignancies. researchgate.net
Table 2: Enzyme Inhibition by nih.govnih.govnih.govTriazolo[1,5-a]pyridine Derivatives
| Enzyme Target | Therapeutic Area | Finding | Reference |
|---|---|---|---|
| 14α-demethylase | Trypanocidal | Inhibition of the sterol biosynthesis pathway in T. cruzi. | nih.gov |
| Iron Superoxide Dismutase (Fe-SOD) | Leishmanicidal | Potent and selective inhibition of parasite Fe-SOD. | researchgate.net |
| Nitric Oxide Synthase | Various | Identified as a scaffold for potential inhibitors. | researchgate.net |
| Cyclin-Dependent Kinase 9 (CDK9) | Oncology | A saturated version of the scaffold was used in a selective inhibitor. | researchgate.net |
While research on the related nih.govnih.govacs.orgtriazolo[1,5-a]pyridine isomer has identified potent inverse agonists for the RORγt nuclear receptor, such activity has not been reported for the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold. nih.gov However, the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core has been implicated in the modulation of ion channel activity. researchgate.net Specifically, a partially saturated version of the scaffold has been incorporated as a side chain in the development of novel potassium channel modulators, which are being investigated for the treatment of nervous system disorders. researchgate.net
The modulation of tubulin polymerization is a key mechanism for many anticancer agents. Extensive research has been conducted on the related nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold, which has yielded potent inhibitors of tubulin polymerization that bind at the colchicine (B1669291) site. nih.govmdpi.com However, based on a review of the available scientific literature, there are no prominent reports detailing the activity of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold as a modulator of tubulin polymerization.
Table of Mentioned Compounds
| Compound Name/Class | Isomer |
|---|---|
| 3-Methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine | nih.govnih.govnih.gov |
| nih.govnih.govnih.govTriazolo[1,5-a]pyridine | nih.govnih.govnih.gov |
| nih.govnih.govacs.orgTriazolo[1,5-a]pyridine | nih.govnih.govacs.org |
| nih.govnih.govacs.orgTriazolo[1,5-a]pyrimidine | nih.govnih.govacs.org |
| "Compound 16" (trypanocidal agent) | nih.govnih.govnih.gov |
| Partially saturated nih.govnih.govnih.govtriazolo[1,5-a]pyridine | nih.govnih.govnih.gov |
| nih.govnih.govnih.govTriazolo[1,5-a]pyridine salts (leishmanicidal) | nih.govnih.govnih.gov |
Therapeutic Potentials ofresearchgate.netrsc.orgtandfonline.comTriazolo[1,5-a]pyridine Derivatives
The researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridine nucleus and its isomers, such as the widely studied researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine, are recognized as privileged scaffolds in medicinal chemistry. medchemexpress.com Their structural similarity to naturally occurring purines allows them to interact with a variety of biological targets, leading to diverse therapeutic effects. colab.ws
Anticancer Activity
Derivatives of the triazolopyridine and related triazolopyrimidine cores have demonstrated significant potential as anticancer agents, acting through various mechanisms.
A series of researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were designed and synthesized, with compound H12 emerging as a particularly active agent. It displayed potent antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values more potent than the standard drug 5-Fluorouracil. researchgate.net Further studies revealed that H12 inhibits the ERK signaling pathway, induces G2/M phase cell cycle arrest, and promotes apoptosis in MGC-803 cells. researchgate.net
Another class of researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidines was investigated for its unique mechanism of tubulin inhibition. dntb.gov.ua These compounds were found to promote tubulin polymerization but, unlike paclitaxel (B517696), did not compete for its binding site; instead, they inhibited the binding of vinca (B1221190) alkaloids. dntb.gov.ua Structure-activity relationship (SAR) studies highlighted that optimal activity required two fluoro atoms on the phenyl ring ortho to the core, and an oxygen-linked three-methylene unit with a terminal alkylamino or hydroxy group at the para position. dntb.gov.ua
In the realm of 1,2,3-triazole-containing pyridine (B92270) derivatives, SAR studies against A549 lung cancer cells indicated that a methyl group on the triazole motif and a fluoro group on the phenyl ring were advantageous for activity. The presence of a morpholino group was also found to be essential for high potency.
Table 1: Anticancer Activity of Selected Triazolopyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 (Gastric) | 9.47 | ERK Signaling Pathway Suppression researchgate.net |
| H12 | HCT-116 (Colon) | 9.58 | ERK Signaling Pathway Suppression researchgate.net |
| H12 | MCF-7 (Breast) | 13.1 | ERK Signaling Pathway Suppression researchgate.net |
| Compound 19 | Bel-7402 (Hepatocellular) | 12.3 | Not specified colab.ws |
| Compound 19 | HT-1080 (Fibrosarcoma) | 6.1 | Not specified colab.ws |
Antimalarial Activity
The triazolopyridine and triazolopyrimidine scaffolds are prominent in the search for new antimalarial drugs, particularly against resistant strains of Plasmodium falciparum.
A series of novel researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine sulfonamides were designed and synthesized as potential antimalarial agents targeting the falcipain-2 enzyme. From a virtual library of over 1500 compounds, selected hits were synthesized and evaluated. The derivative 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide demonstrated good in vitro antimalarial activity with an IC₅₀ value of 2.24 μM against P. falciparum.
Research into the researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine core has identified inhibitors of the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. This work led to the development of highly promising derivatives like DSM-265 and DSM-421 , which showed excellent in vivo activity against both P. falciparum and P. vivax in mouse models.
The Open Source Malaria (OSM) consortium has also explored 1,2,4-triazolo[4,3-a]pyrazine analogues as potent antimalarial leads. Studies on this scaffold revealed that while some derivatives showed moderate to potent activity, modifications such as methylation at the C-8 position could be detrimental to their antimalarial efficacy.
Table 2: Antimalarial Activity of Selected Triazolopyridine/Triazolopyrazine Derivatives
| Compound/Series | Scaffold | Target/Strain | IC₅₀ (μM) |
|---|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide | researchgate.netrsc.orgresearchgate.netTriazolo[4,3-a]pyridine | P. falciparum | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | researchgate.netrsc.orgresearchgate.netTriazolo[4,3-a]pyridine | P. falciparum | 4.98 |
| Tertiary alkylamine triazolopyrazines (10-14) | 1,2,4-Triazolo[4,3-a]pyrazine | P. falciparum 3D7 | 9.90 - 23.30 |
Antimicrobial Properties (Antibacterial, Antifungal)
Derivatives based on triazolopyridine and its related isomers have demonstrated broad-spectrum antimicrobial activity.
Antibacterial Activity A novel class of 1,2,4-triazolo[1,5-a]pyrimidines was identified as having good, narrow-spectrum antibacterial activity specifically against Enterococcus faecium, a challenging nosocomial pathogen. tandfonline.com Another study synthesized new researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives coupled with amino acids, which showed promising activity against multidrug-resistant (MDR) clinical isolates of Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).
In a series of novel triazolo[4,3-a]pyrazine derivatives, compound 2e exhibited superior antibacterial activities against both Gram-positive S. aureus (MIC: 32 μg/mL) and Gram-negative Escherichia coli (MIC: 16 μg/mL), comparable to the first-line antibiotic ampicillin. Furthermore, a patent has been filed for a class of triazolopyridine derivatives for their use as antimicrobial agents.
Antifungal Activity In the search for new antifungal agents, a series of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives were synthesized and tested. Several of these compounds showed growth inhibitory activities against Candida albicans and Trichophyton rubrum that were superior or comparable to the standard drug fluconazole.
Other related scaffolds have also shown significant promise. A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety were evaluated for activity against the plant pathogen Rhizoctonia solani. Compound 8r from this series was found to have the highest antifungal activity with an EC₅₀ of 6.57 µg/mL. Similarly, novel 1,2,4-triazole (B32235) derivatives containing a pyridine moiety showed excellent fungicidal activities against several plant pathogens in vivo.
Table 3: Antimicrobial Activity of Selected Derivatives | Compound/Series | Scaffold | Organism | Activity (MIC/EC₅₀) | | :--- | :--- | :--- | :--- | | Compound 2e | Triazolo[4,3-a]pyrazine | E. coli | 16 μg/mL (MIC) | | Compound 2e | S. aureus | 32 μg/mL (MIC) | | Compound 8r | 1,2,4-Triazolo[1,5-a]pyrimidine | R. solani | 6.57 µg/mL (EC₅₀) | | 2-Aryl derivatives | 1,2,4-Triazolo[1,5-a]pyridine | C. albicans, T. rubrum | Activity comparable to Fluconazole |
Cardiovascular and Other Activities
The therapeutic potential of these scaffolds extends to cardiovascular diseases and other unique biological activities.
Research into researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidines fused to other heterocyclic systems has led to the identification of compounds with coronary vasodilating and antihypertensive properties. Another study on diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids identified dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), which possess potent analgesic, anti-inflammatory, and cardioprotective properties.
Beyond cardiovascular applications, a series of novel researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridine derivatives were studied as trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. Compound 16 from this series was found to inhibit the enzyme 14α-demethylase, which disrupts the sterol biosynthesis pathway in the parasite. This inhibition led to cell proliferation arrest at the G2/M phase and induced cell death, highlighting a potential new approach for treating this parasitic disease.
Nitric Oxide Synthase Inhibition
The researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridine scaffold has been specifically identified as a structural motif in compounds that act as nitric oxide synthase (NOS) inhibitors. researchgate.net Research has pointed to the potential of these compounds as new neural nitric oxide synthase (nNOS) inhibitors. researchgate.netresearchgate.net
The rationale for this activity stems from the structural relationship between 7-substituted researchgate.netrsc.orgtandfonline.comtriazolo[1,5-a]pyridines and 7-substituted indazoles, the latter of which are known NOS inhibitors. tandfonline.com This has prompted the testing of triazolopyridine derivatives for this specific inhibitory action. tandfonline.com In a broader context, another triazolopyridine derivative, Trazodone, is a known antidepressant, and other antidepressants like ZZL-7 have been shown to function by disrupting the interaction between the serotonin (B10506) transporter (SERT) and neuronal nitric oxide synthase (nNOS), further linking this enzyme to neurological pathways. medchemexpress.com
Strategies for Overcoming Drug Resistance
A critical challenge in modern chemotherapy is the emergence of multidrug resistance (MDR). Derivatives of the triazolopyrimidine scaffold have shown significant promise in strategies designed to overcome this resistance.
One major mechanism of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp or ABCB1). A triazolo[1,5-a]pyrimidine-based derivative, WS-898 , was discovered to be a highly effective ABCB1 inhibitor. researchgate.net It potently reverses paclitaxel resistance in multiple drug-resistant cancer cell lines by inhibiting the efflux function of ABCB1, thereby increasing the intracellular concentration of the anticancer drug. researchgate.net WS-898 was found to be more potent than the known reversal agents verapamil (B1683045) and zosuquidar. researchgate.net
Similarly, research on researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine-based tubulin inhibitors has shown that lead compounds from this class can overcome resistance mediated by several MDR transporter proteins. dntb.gov.ua This suggests that these compounds are not substrates for these efflux pumps, allowing them to maintain their efficacy in resistant tumors. dntb.gov.ua
In a different therapeutic area, bromodomain-containing protein 4 (BRD4) inhibitors, including triazolopyridine derivatives, have been investigated as agents to reverse HIV-1 latency. researchgate.net This approach is noted for its potential to overcome drug resistance that arises from viral mutations. researchgate.net
Table 4: Activity of WS-898 in Reversing Paclitaxel Resistance
| Cell Line | Resistance Mechanism | IC₅₀ of WS-898 (nM) |
|---|---|---|
| SW620/Ad300 | ABCB1 Overexpression | 5.0 researchgate.net |
| KB-C2 | ABCB1 Overexpression | 3.67 researchgate.net |
| HEK293/ABCB1 | ABCB1 Overexpression | 3.68 researchgate.net |
Applications Of 1 2 3 Triazolo 1,5 a Pyridines Beyond Medicinal Chemistry
Material Science Applications
The unique electronic and structural characteristics of the triazolopyridine ring system make it a candidate for advanced material development.
The sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine scaffold is a foundational component in the development of fluorescent materials. researchgate.net Derivatives featuring aryl or heteroaryl substitutions are known to exhibit intense fluorescence. researchgate.net Studies on related heterocyclic systems have indicated that the introduction of a methyl group can enhance fluorescence intensity. While specific quantitative fluorescence data for 3-Methyl- sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine is not extensively detailed in the reviewed literature, research on analogous compounds provides insight into the fluorescent potential of this class. For instance, studies on various ester derivatives of the parent sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine ring system have been conducted to evaluate their fluorescent properties, although phenyl-substituted versions showed low relative fluorescence intensities. sci-hub.se The inherent luminescent properties of these scaffolds make them promising candidates for the design of new fluorogenic reagents and probes. sci-hub.senih.gov
Table 1: Fluorescence Characteristics of Related Triazolopyridine Derivatives
| Compound Class | Observed Property | Research Focus | Citation |
|---|---|---|---|
| Aryl- or heteroaryl-substituted sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridines | Intense fluorescence | General property of the class | researchgate.net |
| sci-hub.sersc.orgnih.govTriazolo[1,5-a]pyridine esters | Variable fluorescence, with some derivatives showing useful properties | Use as fluorogenic reagents | sci-hub.se |
The sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine scaffold serves as a valuable building block in the field of supramolecular chemistry, which is closely related to polymer science. researchgate.net The 1,2,3-triazole ring itself is a component used in the backbone of functional polymers due to its large dipole moment and ability to act as a ligand. mdpi.com These polymers are typically synthesized from monomers containing azide (B81097) and alkyne groups. mdpi.com While the general class of sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridines is recognized for its utility in constructing larger molecular assemblies, specific examples detailing the polymerization of 3-Methyl- sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine were not prominent in the surveyed literature.
While pyridine-based materials are generally considered suitable for charge-transporting layers in Organic Light Emitting Diodes (OLEDs), the specific application of 3-Methyl- sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine in this technology is not well-documented. mdpi.com Research in this area has largely focused on a different isomer, sci-hub.sersc.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine. Derivatives of this sci-hub.sersc.orgdocumentsdelivered.com isomer have been successfully developed as host materials for high-efficiency blue, green, and white phosphorescent and delayed-fluorescence OLEDs. acs.orgfigshare.com These related compounds demonstrate the potential of the broader triazolopyridine family in OLED applications, suggesting that the sci-hub.sersc.orgnih.gov isomer could be a subject for future investigation in this field.
Coordination Chemistry
The nitrogen atoms within the fused heterocyclic ring system of 3-Methyl- sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine provide accessible sites for metal ion coordination, leading to a rich coordination chemistry.
3-Methyl- sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine, abbreviated as tzpy, functions as an effective ligand in the formation of metal complexes. Its coordinating behavior has been demonstrated through the synthesis and characterization of a specific copper complex, [Cu(tzpy)₂(ONO₂)₂(OH₂)]. csic.es In this mononuclear complex, the copper(II) ion is coordinated by two molecules of the 3-methyl- sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine ligand, along with two nitrato ligands and one water molecule. csic.es The broader class of triazolopyridines is known for its versatile ligand properties, capable of forming a variety of coordination compounds with transition metals such as iron(II), cobalt(II), and nickel(II). rsc.orgnih.govresearchgate.net The coordination can occur through different nitrogen atoms in the ring system, allowing for diverse structural motifs. nih.govrsc.org
Table 2: Example of a Metal Complex with 3-Methyl- sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine
| Complex Formula | Metal Ion | Ligand | Key Structural Features | Citation |
|---|
The ligand characteristics of the sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine scaffold extend to the formation of more complex polynuclear structures. researchgate.net The ability of these ligands to bridge multiple metal centers is a key feature of their coordination chemistry. documentsdelivered.com For example, a derivative of sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine has been used to construct a tetranuclear copper(II) complex with a cubane-like core structure. researchgate.net This demonstrates the potential of the scaffold to act as a building block for multidimensional systems with interesting magnetic or catalytic properties. documentsdelivered.commdpi.com While specific polynuclear complexes involving the 3-Methyl- sci-hub.sersc.orgnih.govtriazolo[1,5-a]pyridine ligand are not explicitly detailed, the established behavior of the parent scaffold strongly suggests its capability in forming such assemblies. researchgate.net
Spin-Crossover Phenomena in Metal Complexes
While direct studies on the spin-crossover (SCO) properties of metal complexes specifically incorporating 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine are not extensively documented, the broader family of triazole-containing ligands is well-known for its ability to induce SCO behavior in transition metal complexes, particularly with iron(II). The spin state of a metal ion in a complex can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This phenomenon is of significant interest for the development of molecular switches, memory devices, and sensors.
The psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine core, with its nitrogen atoms, can effectively coordinate with metal ions. The electronic and steric properties of substituents on this heterocyclic system can fine-tune the ligand field strength around the metal center, which is a critical factor in determining whether SCO will occur and at what temperature. The presence of a methyl group at the 3-position, as in 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine, can influence the electronic environment and steric hindrance of the ligand, thereby potentially modulating the SCO properties of its metal complexes. For instance, research on related triazole-based ligands has shown that even subtle changes in the ligand structure can significantly impact the transition temperature and the completeness of the spin transition. researchgate.net
A study on dinuclear iron(II) complexes bridged by bis-bipyridine ligands, which share structural similarities with potential ligands derived from triazolopyridines, demonstrated that steric hindrance can affect intermolecular interactions and the nature of the spin transition. rsc.org This suggests that the methyl group in 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine could play a role in influencing the packing of molecules in the solid state, which in turn affects the cooperativity of the spin transition. Further research is required to specifically explore the SCO behavior of metal complexes of 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine and its derivatives to fully understand the impact of the 3-methyl substituent.
Supramolecular Chemistry and Supramolecular Synthons
The psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine framework serves as a valuable building block in supramolecular chemistry. researchgate.net These molecules can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to form well-defined, higher-order structures. The specific and predictable interactions that guide the assembly of these structures are known as supramolecular synthons.
While the direct investigation of supramolecular synthons involving 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine is limited, the parent psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine system exhibits interesting properties. researchgate.net The nitrogen atoms in the triazole and pyridine (B92270) rings can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking interactions. The introduction of a methyl group at the 3-position can influence these interactions. For example, it can affect the electronic distribution in the aromatic system and introduce steric effects that modify the geometry of intermolecular interactions.
In a broader context, pyridine-containing molecules are known to form robust supramolecular synthons. For instance, they can form predictable hydrogen bonding patterns with carboxylic acids. researchgate.net It is conceivable that 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine could be utilized to design complex supramolecular architectures with tailored properties for applications in materials science and molecular recognition.
Precursors for the Synthesis of Diverse Pyridine Derivatives
One of the most significant applications of the psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine system is its use as a stable precursor for the synthesis of various substituted pyridines, which are important building blocks in numerous fields. The triazole ring can undergo ring-opening reactions, often promoted by heat or metals, to generate a reactive intermediate that can be trapped to form new pyridine derivatives.
The psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine scaffold provides a synthetic route to 2,2'-bipyridines and terpyridine-like compounds, which are highly important ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.nettandfonline.com A general strategy involves the reaction of a psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine with a suitable coupling partner, often under conditions that promote the extrusion of molecular nitrogen from the triazole ring. tandfonline.com
While specific examples detailing the use of 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine in these syntheses are not prevalent in the reviewed literature, the general methodology is applicable. The 3-methyl group would be expected to be retained in the final bipyridine or terpyridine product, offering a way to introduce a methyl substituent at a specific position. This could be advantageous for tuning the electronic and steric properties of the resulting ligands and their metal complexes. For instance, a known chemosensor, 3-methyl-6,8-di(2-pyridyl)- psu.edunih.govrsc.orgtriazolo[5',1':6,1]pyrido[2,3-]pyrimidine, incorporates a terpyridine-like coordination site. nih.gov
The psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine ring system is an effective synthon for the preparation of 2,6-disubstituted pyridines. researchgate.nettandfonline.com This transformation typically involves a ring-opening of the triazole moiety followed by a rearrangement and/or reaction with another species. The substituents present on the initial triazolopyridine can be strategically chosen to yield the desired substitution pattern on the final pyridine ring.
The use of 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine in this context would lead to the formation of pyridines with a methyl group at a position corresponding to the C3 of the starting material. This provides a regioselective method for the synthesis of specific methyl-substituted pyridines, which can be valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Application in Chemosensor Development (for Metal Ions, Anions, Amino Acids)
Derivatives of psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine have shown significant promise in the development of chemosensors, which are molecules designed to detect specific analytes such as metal ions, anions, or biomolecules through a measurable signal, often a change in fluorescence. psu.edursc.orgsci-hub.se The triazolopyridine core can act as a fluorophore and a coordinating unit simultaneously.
A notable example is the compound 3-methyl-6,8-di(2-pyridyl)- psu.edunih.govrsc.orgtriazolo[5',1':6,1]pyrido[2,3-]pyrimidine , a derivative of 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine, which has been studied as a chemosensor. nih.gov This compound exhibits fluorescence that is quenched upon interaction with Cu²⁺ ions. In contrast, its interaction with Zn²⁺ leads to fluorescence quenching followed by a bathochromic shift.
The resulting zinc complex of this sensor system has been shown to be effective in detecting various anions. The interaction of the zinc complex with anions such as sulfate, nitrate, nitrite, and dihydrogenphosphate in ethanol (B145695) leads to a restoration of fluorescence, with the magnitude of the change depending on the specific anion. The most significant interaction was observed with dihydrogenphosphate. nih.gov
Furthermore, the zinc complex of this 3-methyl-triazolopyridine derivative has been explored for the detection of amino acids. It showed the ability to interact with L-aspartate and L-glutamate, with a more pronounced interaction observed for L-aspartate. nih.gov
These findings highlight the potential of designing and synthesizing chemosensors based on the 3-Methyl- psu.edunih.govrsc.orgtriazolo[1,5-a]pyridine scaffold for a variety of analytical applications in environmental monitoring and biological systems.
Q & A
Q. What are the established synthetic routes for 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine, and how can reaction conditions be optimized for purity and yield?
Answer: The synthesis typically involves cyclization of precursors under copper-catalyzed conditions. A common method reacts 2-ethynylpyridine with azides using sodium ascorbate and copper sulfate in dimethyl sulfoxide (DMSO) at elevated temperatures . Lithiation of 3-methyl-triazolopyridine is achieved via treatment with n-butyllithium in anhydrous THF at -40°C under argon, followed by quenching with electrophiles to introduce substituents . Optimization strategies include:
- Catalyst screening : Copper(I) iodide or CuBr/1,10-phenanthroline systems enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity .
- Purification : Chromatography on silica gel or recrystallization from ethanol/hexane mixtures ensures high purity (>95%) .
Q. How is the lithiation of this compound performed, and what factors influence regioselectivity?
Answer: Lithiation is achieved by treating the compound with n-BuLi in THF at -40°C under inert atmosphere. Key factors include:
- Temperature control : Maintaining -40°C prevents side reactions (e.g., ring-opening).
- Base strength : Diisopropylamine (DIPA) ensures deprotonation at the pyridine C7 position .
- Electrophile choice : Trapping with aldehydes or alkyl halides yields C7-substituted derivatives. Regioselectivity is confirmed via -NMR and X-ray crystallography .
Advanced Research Questions
Q. What methodologies are used to analyze thermal decomposition products of this compound under varying conditions?
Answer: Thermal decomposition at 100°C in acetonitrile generates pyridyl carbenes via nitrogen extrusion . Analytical approaches include:
- Chromatography : Silica gel chromatography (ethyl acetate/hexane gradients) isolates intermediates like 2-bromo-6-vinylpyridine .
- Spectroscopy : -NMR and GC-MS identify carbene adducts (e.g., cyclopropane derivatives from olefin trapping) .
- Computational modeling : DFT calculations predict carbene stability and reaction pathways .
Q. How does the introduction of substituents (e.g., bromine) affect the stability and reactivity of this compound derivatives?
Answer: Bromine at the C7 position lowers the activation energy for carbene formation by stabilizing the diazo intermediate . Reactivity changes include:
Q. What strategies resolve contradictions in biological activity data among structurally similar triazolopyridine derivatives?
Answer: Contradictions arise from off-target effects or assay variability. Resolution strategies involve:
- Structure-activity relationship (SAR) studies : Comparing substituent effects on enzyme inhibition (e.g., JAK1/2 inhibition by 7-bromo derivatives) .
- In vitro assays : Standardized cytotoxicity testing (e.g., MTT assays) against cancer cell lines (e.g., HeLa) clarifies potency variations .
- Molecular dynamics (MD) simulations : Predict binding modes to receptors (e.g., ATP-binding pockets) to explain activity discrepancies .
Q. How are computational methods applied to predict the interaction of 3-Methyl-triazolopyridine derivatives with biological targets?
Answer:
- Docking studies : Software like AutoDock Vina models ligand-receptor interactions (e.g., triazolopyridines in JAK2’s active site) .
- Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic effects of substituents on binding affinity .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
